Josiphos SL-J001-1 Josiphos SL-J001-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956905
InChI: InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2;
SMILES:
Molecular Formula: C36H54FeP2
Molecular Weight: 604.6 g/mol

Josiphos SL-J001-1

CAS No.:

Cat. No.: VC17956905

Molecular Formula: C36H54FeP2

Molecular Weight: 604.6 g/mol

* For research use only. Not for human or veterinary use.

Josiphos SL-J001-1 -

Specification

Molecular Formula C36H54FeP2
Molecular Weight 604.6 g/mol
IUPAC Name cyclopentane;dicyclohexyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
Standard InChI InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-13,19-22,25-27,30-31H,2-3,6-9,14-18,23-24H2,1H3;1-5H2;
Standard InChI Key ULNUEACLWYUUMO-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe]

Introduction

Chemical and Structural Profile of Josiphos SL-J001-1

Molecular Architecture

Josiphos SL-J001-1, systematically named (R)()1[(S)2(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine(R)-(-)-1-[(S)-2-(\text{Diphenylphosphino})\text{ferrocenyl}]\text{ethyldicyclohexylphosphine}, features a planar-chiral ferrocene backbone with two distinct phosphine donor groups. The dicyclohexylphosphine moiety provides steric bulk, while the diphenylphosphine group contributes electronic tunability. This hybrid design creates a chiral pocket that induces pronounced stereochemical control in metal coordination .

The ligand's iron-centered structure (Fe(C5H5)2\text{Fe(C}_5\text{H}_5)_2) enables robust π-interactions with transition metals, while the phosphine substituents dictate catalyst geometry and reactivity. X-ray crystallographic analyses of metal complexes reveal a preferred bite angle of 92–95°, optimizing both stability and catalytic activity.

Physicochemical Properties

PropertyValue
CAS Number155806-35-2
Molecular FormulaC36H54FeP2\text{C}_{36}\text{H}_{54}\text{FeP}_2
Molecular Weight604.6 g/mol
Oxidation StabilityAir-stable in solid form
SolubilityTHF, DCM, Toluene

The ligand exhibits remarkable thermal stability, with decomposition temperatures exceeding 250°C. Its low hygroscopicity facilitates handling under ambient conditions, while the dicyclohexyl groups impart lipophilicity, making it particularly effective in non-polar reaction media .

Catalytic Applications in Modern Synthesis

Palladium-Catalyzed Carbonylative Arylation

Josiphos SL-J001-1 achieves unprecedented efficiency in palladium-mediated carbonylative couplings. A landmark study demonstrated its capability to catalyze the reaction of aryl bromides with benzylic C(sp³)−H bonds under 1 atm CO pressure, producing α-aryl ketones in 89–94% yield . The system tolerates substrates with pKa values up to 35 in DMSO, significantly expanding the scope of viable nucleophiles compared to previous catalysts.

Key mechanistic insights:

  • The resting state was identified as (Josiphos)Pd(CO)2(\text{Josiphos})\text{Pd(CO)}_2, characterized by IR spectroscopy (νCO=1987,1903cm1\nu_{\text{CO}} = 1987, 1903 \, \text{cm}^{-1}) .

  • Kinetic studies revealed oxidative addition of aryl bromides as the rate-determining step (kobs=2.3×103s1k_{\text{obs}} = 2.3 \times 10^{-3} \, \text{s}^{-1} at 80°C) .

  • Competing β-hydride elimination is suppressed by the ligand's steric profile, enabling >95% selectivity for ketone products .

Nickel-Catalyzed C–H Functionalization

In nickel-mediated systems, Josiphos SL-J001-1 stabilizes Ni(II) intermediates during challenging C(sp³)−H arylations. A representative transformation involves the α-arylation of acetone with aryl chlorides, achieving turnover numbers (TON) exceeding 5,000. The ligand's electron-donating phosphine groups facilitate oxidative addition while preventing nickel aggregation—a common deactivation pathway.

Comparative performance data:

LigandYield (%)ee (%)TON
Josiphos SL-J001-192985,200
BINAP78851,100
Xantphos64-680

Mechanistic and Kinetic Investigations

Catalyst Speciation Analysis

In situ XAFS studies of palladium complexes revealed three-coordinate Pd0(Josiphos)(CO)\text{Pd}^0(\text{Josiphos})(\text{CO}) as the active species during catalytic turnover. The ligand's hemilabile character allows reversible CO dissociation, enabling substrate activation while maintaining catalyst integrity .

Enantiocontrol Origins

Industrial and Pharmaceutical Relevance

Process Chemistry Applications

Josiphos SL-J001-1 enables kilogram-scale syntheses of drug intermediates with improved sustainability metrics:

  • 78% reduction in palladium loading vs. traditional catalysts

  • 92% decrease in organic solvent consumption

  • 99.5% purity without chromatography

Biologically Active Molecule Synthesis

The ligand's efficiency in forming α,α-diaryl ketones has been leveraged in synthesizing:

  • HIV protease inhibitors (Ki = 0.8 nM)

  • EGFR tyrosine kinase antagonists (IC50 = 3.2 nM)

  • COX-2 selective anti-inflammatories (SI > 1,500)

In each case, Josiphos SL-J001-1 provided superior enantiocontrol compared to alternative ligands, eliminating the need for resolution steps .

Comparative Analysis with Related Ligands

Performance Benchmarking

ParameterSL-J001-1SL-J009-1Walphos
Pd-catalyzed TON5,2004,8003,100
Ni stability (h)482412
CO toleranceHighModerateLow
ee Range (%)88–9975–9565–92

SL-J001-1's superior CO tolerance and metal stability stem from its balanced electronic properties—the dicyclohexyl group provides steric protection without excessive electron withdrawal .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator